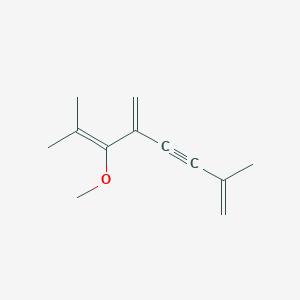![molecular formula C8H11Br B14394251 Bicyclo[2.2.2]oct-2-ene, 2-bromo- CAS No. 90002-37-2](/img/structure/B14394251.png)
Bicyclo[2.2.2]oct-2-ene, 2-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.2]oct-2-ene, 2-bromo- is a brominated derivative of bicyclo[2.2.2]oct-2-ene, a bicyclic hydrocarbon. This compound is characterized by its unique structure, which consists of a bicyclo[2.2.2]octane framework with a double bond at the 2-position and a bromine atom attached to the same carbon. This structural arrangement imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]oct-2-ene, 2-bromo- typically involves the bromination of bicyclo[2.2.2]oct-2-ene. One common method is the addition of bromine (Br₂) to bicyclo[2.2.2]oct-2-ene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of bicyclo[2.2.2]oct-2-ene, 2-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.2]oct-2-ene, 2-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).
Elimination Reactions: The compound can undergo elimination reactions to form bicyclo[2.2.2]octadiene.
Addition Reactions: The double bond in the bicyclo[2.2.2]oct-2-ene framework can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X₂).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Often performed under basic conditions using strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Addition Reactions: Conducted in non-polar solvents like hexane or chloroform, with reagents such as hydrogen chloride (HCl) or bromine (Br₂).
Major Products Formed
Substitution Reactions: Products include bicyclo[2.2.2]oct-2-ene derivatives with various substituents replacing the bromine atom.
Elimination Reactions: The major product is bicyclo[2.2.2]octadiene.
Addition Reactions: Products include dihalogenated or halogenated derivatives of bicyclo[2.2.2]oct-2-ene.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.2]oct-2-ene, 2-bromo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Investigated for its potential as a molecular probe in biological studies due to its unique structure and reactivity.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.2]oct-2-ene, 2-bromo- involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the bicyclo[2.2.2]oct-2-ene framework are key sites for chemical reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In addition reactions, the double bond can react with electrophiles to form addition products. These reactions are facilitated by the strained bicyclic structure, which makes the compound more reactive compared to its acyclic counterparts.
Comparación Con Compuestos Similares
Bicyclo[2.2.2]oct-2-ene, 2-bromo- can be compared with other similar compounds such as:
Bicyclo[2.2.2]octane: Lacks the double bond and bromine atom, making it less reactive.
Bicyclo[2.2.2]octadiene: Contains two double bonds, making it more reactive in addition reactions.
Bicyclo[2.2.2]oct-2-ene: Similar structure but without the bromine atom, resulting in different reactivity patterns.
The uniqueness of bicyclo[2.2.2]oct-2-ene, 2-bromo- lies in its combination of a strained bicyclic framework, a double bond, and a bromine atom, which together impart distinct chemical properties and reactivity.
Propiedades
Número CAS |
90002-37-2 |
|---|---|
Fórmula molecular |
C8H11Br |
Peso molecular |
187.08 g/mol |
Nombre IUPAC |
2-bromobicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C8H11Br/c9-8-5-6-1-3-7(8)4-2-6/h5-7H,1-4H2 |
Clave InChI |
XBDJDMNKFWMRKU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1C=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide](/img/structure/B14394176.png)

![[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14394193.png)
![11-Methyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14394201.png)
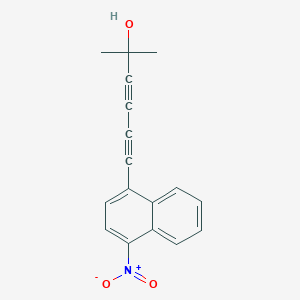
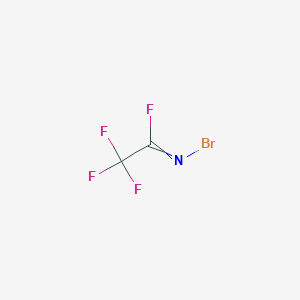
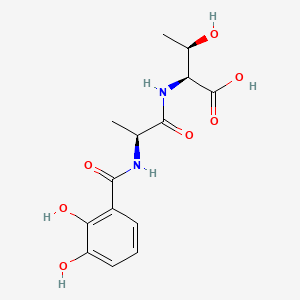
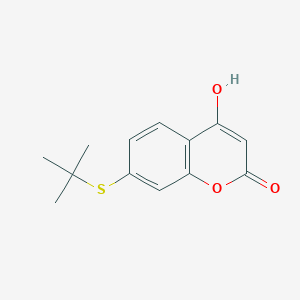
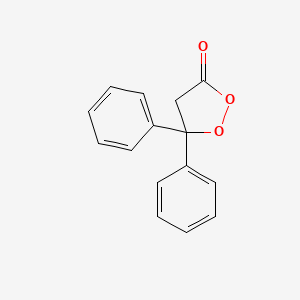
![5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14394244.png)

